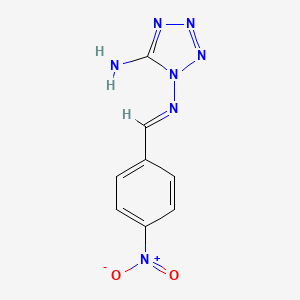

![molecular formula C20H16N2O B5536966 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5536966.png)

2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to 2-[5-(4-Methylphenyl)-1H-pyrazol-3-yl]-1-naphthol involves efficient methodologies, including one-pot synthesis techniques. A notable approach is the green and efficient ammonium acetate-catalyzed one-pot synthesis of 4-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-3-methyl-1H-pyrazol-5-ol derivatives, showcasing the use of an inexpensive catalyst, easy workup, and improved yields (You, Lei, & Hu, 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques, confirming their configurations and understanding the structural basis of their properties. For instance, the crystal structure of (Z)-3-methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one has been determined, providing insights into its molecular arrangement and interaction patterns (Sharma et al., 2015).

Wissenschaftliche Forschungsanwendungen

Computational and Pharmacological Potential

The research focused on the computational and pharmacological potential of pyrazole novel derivatives, including a compound structurally related to 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol. These compounds were evaluated for their binding and inhibitory effects against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). The studies revealed varied pharmacological activities, including toxicity, tumour inhibition, antioxidant potential, analgesic, and anti-inflammatory actions, highlighting the compound's potential in therapeutic applications (Faheem, 2018).

Green Synthesis Approach

A green and efficient one-pot synthesis method for derivatives of 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol catalyzed by ammonium acetate was developed. This approach leverages the advantages of using an inexpensive and readily available catalyst, easy workup, and improved yields, signifying an eco-friendly and cost-effective method for synthesizing these compounds (You, Lei, & Hu, 2013).

Antioxidant and Anti-inflammatory Screening

A study conducted on the efficient synthesis of 3-hydroxynaphthalene-1, 4-dione derivatives via pseudo four-component reactions, which are structurally related to 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol, showed significant in vitro antioxidant and anti-inflammatory activities. This highlights the compound's potential as a candidate for further investigation in the development of treatments for conditions associated with oxidative stress and inflammation (Kumar, Sribalan, & Padmini, 2017).

Photochromic Naphthopyrans

Research into the synthesis of photochromic naphthopyrans, involving reactions with 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol derivatives, explored the production of new classes of photochromic compounds. These studies contribute to the understanding of the photochromic properties of naphthopyrans and their potential applications in materials science, particularly in developing new photoresponsive materials (Gabbutt, Heron, Instone, Thomas, Partington, Hursthouse, & Gelbrich, 2003).

Opto-Electronic Materials

A study on novel heterocyclic compounds, including those related to 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol, focused on their application as blue and green emissive materials for opto-electronics. The synthesized materials were characterized for their thermal, surface morphology, and optical properties, demonstrating their potential in opto-electronic applications due to their significant emission properties (Ramkumar & Kannan, 2015).

Eigenschaften

IUPAC Name |

2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]naphthalen-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O/c1-13-6-8-15(9-7-13)18-12-19(22-21-18)17-11-10-14-4-2-3-5-16(14)20(17)23/h2-12,23H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBNPEHPWBMZKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=C2)C3=C(C4=CC=CC=C4C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]naphthalen-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536888.png)

![N-methyl-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5536904.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5536909.png)

![1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5536916.png)

![1-[(4-methylphenyl)sulfonyl]-3-(1-pyrrolidinylacetyl)imidazolidine](/img/structure/B5536921.png)

![8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5536933.png)

![4-chlorophenyl [(2,4-dichlorophenoxy)acetyl]carbamate](/img/structure/B5536935.png)

![3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5536960.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5536975.png)

![(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5536990.png)

![4-nitrobenzyl [2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B5537006.png)

![1-(1-benzothien-5-ylcarbonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5537011.png)